3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride
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Description
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is a compound that features a bicyclic carbon skeleton, which is a structure of interest in medicinal chemistry due to its complexity and potential for creating sp3-rich primary amine building blocks. The compound is derived from bicyclo[1.1.1]pentane, a molecule that has been extensively studied for its unique chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of derivatives of bicyclo[1.1.1]pentane, such as 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile, involves innovative methods to manipulate the core structure. One such method is a photochemical formal (4 + 2)-cycloaddition, which converts bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This transformation is achieved through the generation of an intermediate imine diradical, leading to the formation of complex amines after hydrolysis of the imine products .
Molecular Structure Analysis
The molecular structure of ions derived from bicyclo[1.1.1]pentane has been calculated using high-level theoretical methods such as HF/6-31G* and MP2/6-31G*. These studies provide insights into the stability and formation of various ionic species, including cations, anions, and radical ions. The calculations suggest that the bicyclo[1.1.1]pentyl 1-cation is more easily formed from its parent hydrocarbon than the tert-butyl cation, which is consistent with experimental findings .
Chemical Reactions Analysis
The reactivity of bicyclo[1.1.1]pentane derivatives is influenced by the unique strain and electronic properties of the bicyclic framework. The photochemical cycloaddition method mentioned earlier is a key reaction that demonstrates the ability to transform the bicyclo[1.1.1]pentane skeleton into more complex structures. This reaction is significant as it opens up new pathways for the synthesis of sp3-rich amines, which are valuable in medicinal chemistry .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride are not detailed in the provided papers, the studies of the parent bicyclo[1.1.1]pentane and its ions offer some context. The structural calculations indicate that the ions derived from bicyclo[1.1.1]pentane have distinct energetic properties, which can be inferred to affect the physical properties such as stability, reactivity, and possibly solubility of the derivatives .
Scientific Research Applications
Novel Synthesis Methods
Bicyclo[1.1.1]pentanes (BCPs), such as 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride, have been the focus of various novel synthetic methods due to their potential as building blocks in medicinal chemistry. For example, Hughes et al. (2019) developed a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This approach is notable for its mild reaction conditions and ability to incorporate pharmaceutically relevant amines onto the BCP scaffold, thus enhancing its utility in drug synthesis (Hughes et al., 2019).
Conversion to Polysubstituted Bicyclo[3.1.1]heptan-1-amines
The transformation of BCPs into complex, sp3-rich primary amine building blocks has been explored by Harmata et al. (2021). They reported a photochemical method to convert bicyclo[1.1.1]pentan-1-amines to a wide range of polysubstituted bicyclo[3.1.1]heptan-1-amines, marking the first known method for this conversion (Harmata et al., 2021).
Enantioselective C–H Functionalization
Garlets et al. (2020) explored the enantioselective C–H functionalization of BCPs as a strategy to access chiral substituted BCPs. This innovative approach leverages donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh 2 (TCPTAD) 4 , for forging new C–C bonds at the tertiary position of BCPs (Garlets et al., 2020).
Palladium-Catalyzed Synthesis
Rehm et al. (2001) reported a palladium-catalyzed synthesis of symmetrically 3,3′-disubstituted 1,1′-bi(bicyclo[1.1.1]pentanes), demonstrating a novel bridgehead-to-bridgehead homocoupling approach (Rehm et al., 2001).
High Energy Density Materials
Ghule et al. (2011) investigated polynitrobicyclo[1.1.1]pentanes for their potential as high energy density materials (HEDMs) in defense applications. Their study focused on the density, detonation characteristics, and thermal stability of these compounds (Ghule et al., 2011).
Applications in Drug Design
Nugent et al. (2021) explored the synthesis of α-quaternary BCPs, important in drug design, using organophotoredox and hydrogen atom transfer catalysis. This method allows for the efficient addition of α-keto radicals to [1.1.1]propellane, further emphasizing the role of BCPs in medicinal chemistry (Nugent et al., 2021).
properties
IUPAC Name |
3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-4-6-1-7(2-6,3-6)5-9;/h1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBUZIDWVRUJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C#N)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride |
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